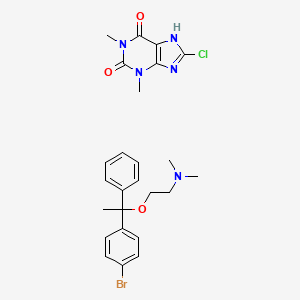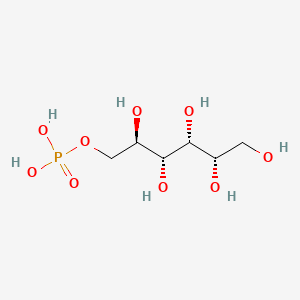
D-Sorbitol-6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alditol 6-phosphate is an alditol phosphate.
Sorbitol-6-phosphate, also known as hexitol 1-phosphate, belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. Sorbitol-6-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Sorbitol-6-phosphate has been primarily detected in blood.
Wissenschaftliche Forschungsanwendungen
1. Sorbitol Production in Lactobacillus Plantarum
Lactobacillus plantarum has been investigated for its ability to produce sorbitol from fructose-6-phosphate. By expressing two sorbitol-6-phosphate dehydrogenase genes, a high efficiency of glucose conversion to sorbitol was achieved, demonstrating the potential of this bacterium in sorbitol production for the food industry (Ladero et al., 2007).
2. Sorbitol Metabolism in Aerobacter Aerogenes
Research on Aerobacter aerogenes has shown that sorbitol metabolism proceeds via sorbitol → sorbitol 6-phosphate → d-fructose 6-phosphate. Mutants lacking sorbitol 6-phosphate dehydrogenase or components of the phosphotransferase system could not grow on sorbitol, highlighting the essential role of these enzymes in sorbitol metabolism (Kelker & Anderson, 1971).
3. Cross-Talk in Lactobacillus Casei
In Lactobacillus casei, sorbitol-6-phosphate dehydrogenase genes were shown to be necessary for growth on L-sorbose and D-sorbitol. This study revealed the interconnectedness of the L-sorbose and D-sorbitol metabolic pathways and their distinct regulatory mechanisms (Yebra & Pérez-Martínez, 2002).
4. Sorbitol-6-Phosphate Phosphatase in Apple Leaves
A study on apple leaves identified sorbitol-6-phosphate phosphatase, a key enzyme in sorbitol biosynthesis in sorbitol-synthesizing plants. This research provided insights into the enzyme's kinetic and regulatory properties, crucial for understanding sorbitol synthesis in plants (Zhou, Cheng, & Wayne, 2003).
5. Sorbitol as a Precursor in Alginic Acid Biosynthesis
Research on Sargassum muticum revealed that D-[U-14C]sorbitol 6-phosphate transforms into L-guluronic acid, indicating sorbitol's role as a precursor in alginic acid biosynthesis. This finding highlights the importance of sorbitol in the formation of key polysaccharides in marine plants (Quillet & Lestang-Brémond, 1985).
Eigenschaften
CAS-Nummer |
20479-58-7 |
|---|---|
Produktname |
D-Sorbitol-6-phosphate |
Molekularformel |
C6H15O9P |
Molekulargewicht |
262.15 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
GACTWZZMVMUKNG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



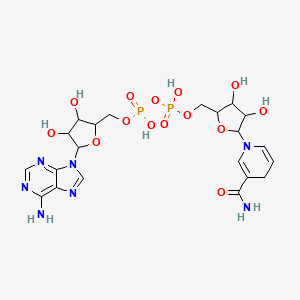
![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)
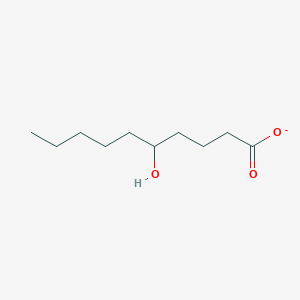
![N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine](/img/structure/B1195397.png)
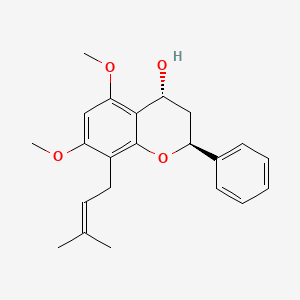
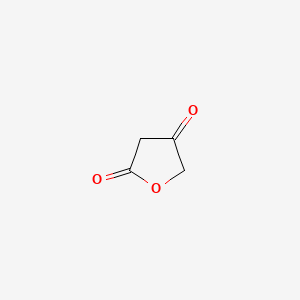
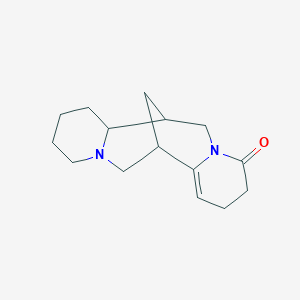
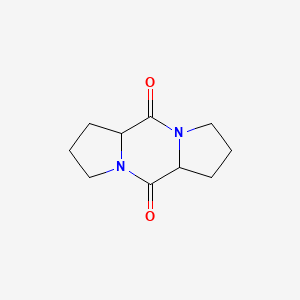
![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)
![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)

